O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate
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Overview
Description
Preparation Methods
The synthesis of O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate involves several steps. One common method starts with the reaction of methyl chloride with an appropriate solvent in an enamel reaction kettle. The mixture is cooled to around 0°C, and ammonia water is slowly added while maintaining the reaction temperature at approximately 20°C. After the reaction is complete, the mixture is extracted, and the product is purified through a series of steps to obtain the final compound .
Chemical Reactions Analysis
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In the industry, it is used in the production of pesticides and insecticides .
Mechanism of Action
The mechanism of action of O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate is similar to compounds such as Famophos and O-(p-Dimethylsulfamoyl)phenyl O-ethyl O-methyl phosphorothioate. These compounds share structural similarities, including the presence of sulfonamide and phosphorothioate groups. this compound is unique in its specific combination of functional groups and its applications in pesticide synthesis .
Properties
CAS No. |
2080-96-8 |
---|---|
Molecular Formula |
C12H21N2O4PS2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[dimethylamino(ethoxy)phosphinothioyl]oxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H21N2O4PS2/c1-6-17-19(20,13(2)3)18-11-7-9-12(10-8-11)21(15,16)14(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
SUCZUNWECMAPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(N(C)C)OC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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